molecular formula C14H18ClNO3 B2618523 (2E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide CAS No. 1334377-14-8

(2E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide

Cat. No.: B2618523
CAS No.: 1334377-14-8
M. Wt: 283.75
InChI Key: LGNSGNDYUOKJSZ-BQYQJAHWSA-N
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Description

(2E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide is an organic compound characterized by the presence of a chlorophenyl group, a hydroxy-methoxy-methylpropyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 2-hydroxy-3-methoxy-2-methylpropanal.

    Formation of Intermediate: The aldehyde groups of the starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form an intermediate compound.

    Amidation: The intermediate compound is then reacted with prop-2-enamide under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the amide moiety, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2-bromophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide: Similar structure but with a bromine atom instead of chlorine.

    (2E)-3-(2-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide: Contains a fluorine atom in place of chlorine.

Uniqueness

(2E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-14(18,10-19-2)9-16-13(17)8-7-11-5-3-4-6-12(11)15/h3-8,18H,9-10H2,1-2H3,(H,16,17)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNSGNDYUOKJSZ-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=CC=CC=C1Cl)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=CC=CC=C1Cl)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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